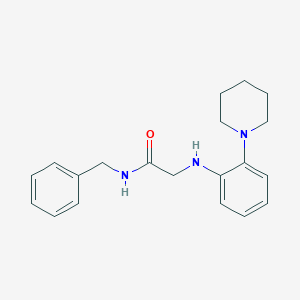![molecular formula C25H27N3O3S B7477108 1-[4-(Benzenesulfonyl)piperazin-1-yl]-2-(benzhydrylamino)ethanone](/img/structure/B7477108.png)
1-[4-(Benzenesulfonyl)piperazin-1-yl]-2-(benzhydrylamino)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(Benzenesulfonyl)piperazin-1-yl]-2-(benzhydrylamino)ethanone, also known as BZA, is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a potent inhibitor of the enzyme protein kinase CK2, which plays a crucial role in the regulation of various cellular processes.
Mécanisme D'action
1-[4-(Benzenesulfonyl)piperazin-1-yl]-2-(benzhydrylamino)ethanone inhibits the activity of protein kinase CK2, which is involved in the regulation of various cellular processes such as cell proliferation, differentiation, and apoptosis. By inhibiting CK2, this compound disrupts these processes and induces cell death in cancer cells. Additionally, this compound has been found to inhibit the activity of other enzymes such as casein kinase 1 and 2, which may contribute to its anti-inflammatory and anti-angiogenic properties.
Biochemical and Physiological Effects:
This compound has been found to induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit the expression of various proteins involved in cell cycle regulation and DNA replication, leading to cell cycle arrest and inhibition of cell growth. Additionally, this compound has been found to inhibit the activity of various signaling pathways such as the PI3K/Akt and MAPK pathways, which are involved in the regulation of cell survival and proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-[4-(Benzenesulfonyl)piperazin-1-yl]-2-(benzhydrylamino)ethanone is its high potency and specificity towards CK2, which makes it a useful tool for studying the role of this enzyme in various cellular processes. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which may limit its use in certain experiments. Additionally, this compound has been found to have cytotoxic effects on normal cells at high concentrations, which may limit its therapeutic potential.
Orientations Futures
Of research related to 1-[4-(Benzenesulfonyl)piperazin-1-yl]-2-(benzhydrylamino)ethanone include the development of more potent and selective inhibitors of CK2, the use of this compound in combination with other chemotherapeutic agents, and further investigation into the role of CK2 in various diseases.
Méthodes De Synthèse
The synthesis of 1-[4-(Benzenesulfonyl)piperazin-1-yl]-2-(benzhydrylamino)ethanone involves a multi-step process that starts with the reaction of 4-bromobenzenesulfonyl chloride with piperazine to form 1-(4-bromobenzenesulfonyl)piperazine. This intermediate is then reacted with benzhydrylamine to produce this compound. The final product is obtained through a purification process that involves recrystallization and chromatography.
Applications De Recherche Scientifique
1-[4-(Benzenesulfonyl)piperazin-1-yl]-2-(benzhydrylamino)ethanone has been extensively studied for its potential use as a therapeutic agent in the treatment of various diseases. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, this compound has been found to have anti-inflammatory and anti-angiogenic properties, which may be useful in the treatment of other diseases such as rheumatoid arthritis and diabetic retinopathy.
Propriétés
IUPAC Name |
1-[4-(benzenesulfonyl)piperazin-1-yl]-2-(benzhydrylamino)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3S/c29-24(20-26-25(21-10-4-1-5-11-21)22-12-6-2-7-13-22)27-16-18-28(19-17-27)32(30,31)23-14-8-3-9-15-23/h1-15,25-26H,16-20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALVZQNPLLGAXBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CNC(C2=CC=CC=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-2-oxoethyl] 2-(benzotriazol-1-yl)acetate](/img/structure/B7477039.png)
![N-cyclohexyl-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)-N-methylacetamide](/img/structure/B7477055.png)
![[2-Oxo-2-(4-piperidin-1-ylsulfonylphenyl)ethyl] 5-methylfuran-2-carboxylate](/img/structure/B7477061.png)
![N-[6-amino-1-(2-methoxyethyl)-2,4-dioxopyrimidin-5-yl]-N-benzyl-5-bromothiophene-2-carboxamide](/img/structure/B7477071.png)
![Phenyl-[2-[4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane-1-carbonyl]phenyl]methanone](/img/structure/B7477086.png)

![N-cyclopropyl-2-[2-oxo-5-(trifluoromethyl)pyridin-1-yl]acetamide](/img/structure/B7477100.png)
![[2-(5-Chlorothiophen-2-yl)-2-oxoethyl] 2-(furan-2-carbonylamino)-4,5-dimethoxybenzoate](/img/structure/B7477101.png)
![N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-3-phenyl-2,1-benzoxazole-5-carboxamide](/img/structure/B7477109.png)
![N-[5-(4-methylpiperazin-1-yl)sulfonylpyridin-2-yl]-N',N'-di(propan-2-yl)ethane-1,2-diamine](/img/structure/B7477116.png)
![2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(prop-2-enylcarbamoyl)acetamide](/img/structure/B7477123.png)
![Ethyl 4-[4-[(4-methylsulfonylphenyl)carbamoyl]piperidin-1-yl]sulfonylbenzoate](/img/structure/B7477129.png)
![Methyl 4-[[4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]carbamoyl]benzoate](/img/structure/B7477130.png)
![1-(4-Methoxyphenyl)-5-[(1-phenylpyrazol-4-yl)methylsulfanyl]tetrazole](/img/structure/B7477135.png)